molecular formula C9H7ClN2O2 B11892063 Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate CAS No. 1246551-79-0

Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate

Cat. No.: B11892063
CAS No.: 1246551-79-0
M. Wt: 210.62 g/mol
InChI Key: WSFGIPWLMLJYJT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate typically involves the cyclization of a precursor compound, such as 2-bromo-5-iodopyridine, followed by substitution reactions. For instance, the cyclization precursor can be subjected to a base-mediated conversion to form the pyrrolopyridine core . The reaction conditions often include the use of bases and solvents like methanol or toluene under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, using industrial-grade reagents, and employing large-scale reactors.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .

Scientific Research Applications

Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate is used in various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its methyl ester group, for instance, can influence its reactivity and interaction with biological targets .

Properties

IUPAC Name

methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-14-9(13)5-4-12-6-2-3-11-8(10)7(5)6/h2-4,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSFGIPWLMLJYJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC2=C1C(=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90856871
Record name Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90856871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246551-79-0
Record name Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90856871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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